Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate

Lipophilicity Medicinal Chemistry ADME Prediction

When SAR studies demand extreme lipophilicity, standard building blocks fall short. Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate (CAS 866153-31-3) offers a calculated LogP of 5.66—up to +2.87 above simpler analogs—thanks to its unique 3,5-dichloro-4-(4-tert-butylbenzyloxy) architecture. This ≥98% pure intermediate introduces both steric bulk and hydrophobic character in a single step, enabling reliable, batch-to-batch control of passive permeability and reaction selectivity without scaffold redesign.

Molecular Formula C19H20Cl2O3
Molecular Weight 367.27
CAS No. 866153-31-3
Cat. No. B2751093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate
CAS866153-31-3
Molecular FormulaC19H20Cl2O3
Molecular Weight367.27
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl
InChIInChI=1S/C19H20Cl2O3/c1-19(2,3)14-7-5-12(6-8-14)11-24-17-15(20)9-13(10-16(17)21)18(22)23-4/h5-10H,11H2,1-4H3
InChIKeyZQSMXTPDHRJKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate (CAS 866153-31-3): A High-Lipophilicity Dichlorobenzoate Building Block for Research


Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate (CAS 866153-31-3) is a synthetic, halogenated aromatic ester building block. It is characterized by a 3,5-dichlorobenzoate core, a methyl ester terminus, and a bulky, lipophilic 4-tert-butylbenzyloxy substituent at the 4-position . This specific combination of functional groups results in a high calculated partition coefficient (LogP), distinguishing it from simpler or non-halogenated analogs . Its primary utility is as a research intermediate for the synthesis of more complex molecular architectures, where the introduction of its steric and lipophilic properties is sought .

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate: Why Structural Analogs Are Not Direct Replacements


Substituting the 4-tert-butylbenzyloxy group with simpler benzyloxy or methoxy analogs, or removing the ring chlorines, will fundamentally alter the physicochemical properties of the molecule, particularly its lipophilicity and steric profile . These properties are critical for downstream applications such as membrane permeability, target binding, and metabolic stability in advanced lead optimization. A failure to procure the precise structure introduces unpredictable changes in these key parameters, which can invalidate structure-activity relationship (SAR) studies or disrupt a synthetic route that relies on the specific reactivity or steric hindrance provided by the 3,5-dichloro-4-(4-tert-butylbenzyloxy) pattern .

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate: Evidence-Based Differentiation from Key Analogs


Predicted Lipophilicity (LogP) Compared to Non-Chlorinated Analog

The target compound demonstrates significantly higher predicted lipophilicity than its non-chlorinated direct analog, methyl 4-[(4-tert-butylphenyl)methoxy]benzoate (CAS 62290-49-7). This difference is a direct result of the two chlorine atoms on the phenyl ring, which enhance logP by over 1.3 units . The higher logP value suggests enhanced membrane permeability and a greater propensity for hydrophobic interactions, which are critical considerations in the design of bioactive molecules .

Lipophilicity Medicinal Chemistry ADME Prediction

Lipophilicity Advantage Over a Minimally Functionalized Dichlorobenzoate Core

When compared to the simpler fragment-like analog methyl 3,5-dichloro-4-methoxybenzoate (CAS 24295-27-0), the incorporation of the 4-tert-butylbenzyl group in the target compound results in a LogP shift of nearly 3 logarithmic units . The target compound's substantially higher LogP makes it a more suitable choice for programs requiring increased scaffold lipophilicity without moving to entirely different chemical series, while the analog serves applications requiring high solubility .

Lipophilicity Chemical Probes Fragment-Based Drug Design

Procurement-Grade Purity and Physicochemical Identity from a Reputable Supplier

For procurement decisions, a key differentiation is the guaranteed purity and defined handling requirements. The compound is offered at a minimum purity of 98% (HPLC) by a reputable vendor, with explicit storage recommendations (sealed in dry, 2-8°C) and a computed TPSA of 35.53 Ų, which serves as a critical quality control benchmark not uniformly guaranteed across all suppliers of related analogs .

Quality Control Chemical Synthesis Procurement Specification

Class-Level Differentiation: Steric Bulk and Metabolic Stability Potential of the 4-tert-Butylbenzyl Group

The 4-tert-butylphenyl substituent introduces significant steric hindrance near the reactive ester and the dichlorophenyl ring, differentiating it from analogs with linear or unsubstituted benzyl groups like methyl 4-(benzyloxy)-3,5-dichlorobenzoate (CAS 536974-83-1) . This steric bulk can shield metabolically labile sites and attenuate the reactivity of the central ring, an effect classically associated with tert-butyl-containing motifs in medicinal chemistry .

Steric Hindrance Metabolic Stability Organic Synthesis

Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate: Application Scenarios Driven by Lipophilic and Steric Differentiation


Medicinal Chemistry Lead Optimization for Increased Cellular Permeability

When an early-stage lead series exhibits poor membrane permeability due to low lipophilicity, this compound can be used as a key intermediate to introduce a highly lipophilic (LogP 5.66) and sterically bulky fragment. This is supported by its quantified LogP differential of +1.31 and +2.87 over less hydrophobic analogs , allowing medicinal chemists to precisely tune a compound's physicochemical profile to improve passive permeability without redesigning the entire core scaffold.

Organic Synthesis Requiring a Sterically Shielded, High-Bulk Reactant

For synthetic sequences where a reaction center needs to be sterically protected to prevent unwanted side reactions, the 4-tert-butylbenzyloxy motif provides significant steric hindrance . This differentiates the compound from a simple benzyloxy-protected analog and enables selective transformations on other parts of the molecule. The guaranteed minimum purity of 98% ensures that the reactant's performance is consistent and reliable in multi-step syntheses .

Standardized Building Block for Structure-Activity Relationship (SAR) Libraries

This compound serves as a discrete, high-lipophilicity building block for generating focused SAR libraries. Its unique, predicted logP (5.66) and high purity (>=98%) make it a well-defined starting material for systematically exploring the effects of extreme hydrophobicity and 3,5-dichloro-substitution on target binding, ensuring reproducible results across different experimental batches compared to using in-house synthesized materials of variable quality.

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